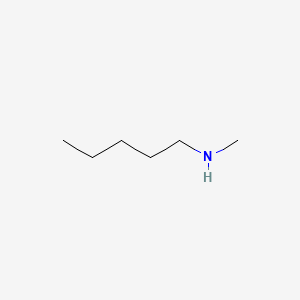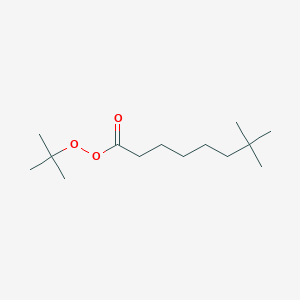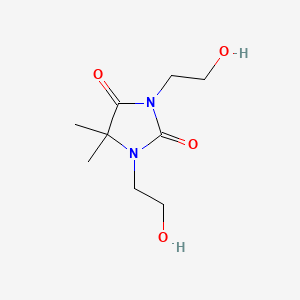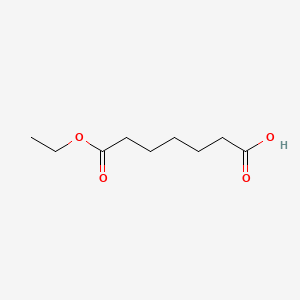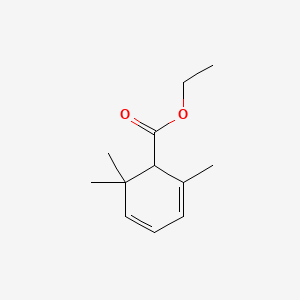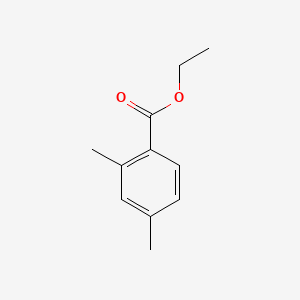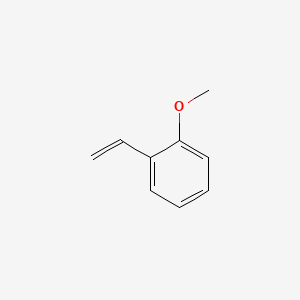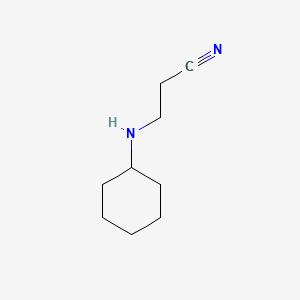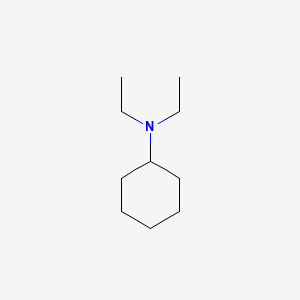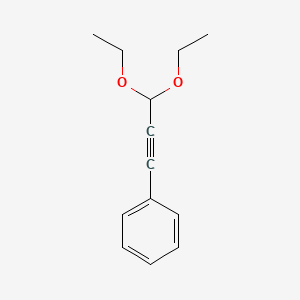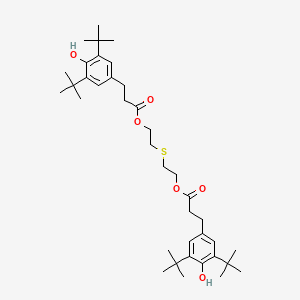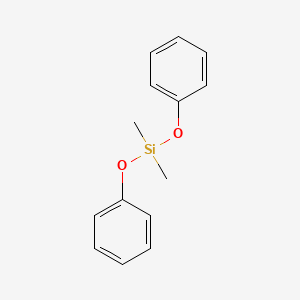
Dimethyldiphenoxysilane
Übersicht
Beschreibung
Dimethyldiphenoxysilane is a chemical compound with the molecular formula C14H16O2Si . It is primarily used for research and development purposes .
Physical And Chemical Properties Analysis
Dimethyldiphenoxysilane has a molecular weight of 244.36 g/mol . It has a density of 1.060 g/cm³, a boiling point of 286°C, and a refractive index of 1.5330 . It is a morphological liquid .Wissenschaftliche Forschungsanwendungen
Catalysis in Chemical Reactions
Dimethyldiphenoxysilane and its derivatives, like dimethyldimethoxysilane, have been utilized as catalysts in various chemical reactions. For instance, these silanes have been employed in the Henry reaction, showing significant conversion rates under optimal conditions. This demonstrates their potential as effective catalysts in organic synthesis processes (Mei, Yang, & Song, 2010).
Enhancement of Epoxy Resin Properties
Research has shown that epoxy resins modified with silanes like dimethyldiethoxysilane exhibit improved thermal stability, higher glass transition temperatures, and better fracture toughness compared to unmodified resins. These findings suggest that dimethyldiphenoxysilane derivatives can be used to enhance the material properties of epoxy resins, making them more suitable for various industrial applications (Ma, Liu, Su, & Liu, 2010).
Polymerization and Cyclization Studies
The polymerization and cyclization behaviors of dimethyldiethoxysilane, a derivative of dimethyldiphenoxysilane, have been explored under specific catalytic conditions. This research is crucial for understanding how these silanes behave under different chemical environments, potentially leading to novel applications in polymer science (Zhang, Gorman, Dong, Orozco-Teran, Mueller, & Reidy, 2003).
Improvements in Sol-Gel Processes
The addition of derivatives like dimethyldiethoxysilane to sol-gel processes, specifically in the formation of silica gels, has been shown to significantly influence gelation times and the physical properties of the resulting gels. This suggests potential applications in materials science for creating customized silica-based materials with desired characteristics (Mah & Chung, 1995).
Interface Stabilization in Electrochemistry
Dimethoxydimethylsilane (DODSi) has been used as an interface stabilizing additive in electrochemistry, particularly for Ni-rich oxide cathodes. It shows effective removal of harmful components from electrolytes, thus enhancing the specific capacity and retention of the cells. This application is vital for the development of more efficient and durable electrochemical cells (Jang & Yim, 2017).
Aerogel Reinforcement
The use of dimethyldiethoxysilane precursors in reinforcing silica aerogels has been investigated. The results indicate that these silanes can significantly improve the elastic recovery behavior of silica aerogels, making them more resilient and potentially useful in a variety of applications, including insulation and lightweight structural components (Randall, Meador, & Jana, 2013).
Safety And Hazards
When handling Dimethyldiphenoxysilane, it is advised to avoid contact with skin and eyes, avoid breathing mist, gas or vapors, and use personal protective equipment . In case of accidental release, it is recommended to avoid dust formation, ensure adequate ventilation, and prevent the chemical from entering drains .
Eigenschaften
IUPAC Name |
dimethyl(diphenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2Si/c1-17(2,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLVAJXQIOKFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073962 | |
| Record name | Silane, dimethyldiphenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyldiphenoxysilane | |
CAS RN |
3440-02-6 | |
| Record name | 1,1′-[(Dimethylsilylene)bis(oxy)]bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyldiphenoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dimethyldiphenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyldiphenoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-methylbenzo[d]oxazole](/img/structure/B1582411.png)
